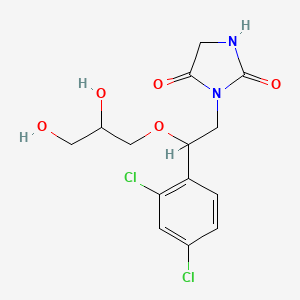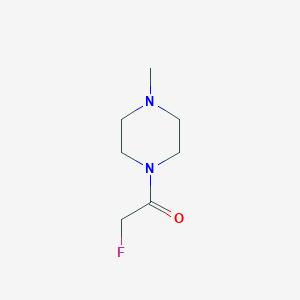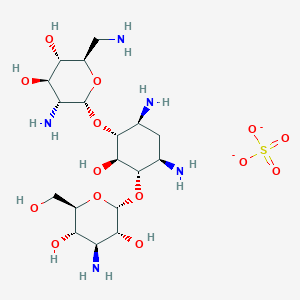
Bekanamycinsulfate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bekanamycin sulfate salt, also known as Kanamycin B sulfate salt, is an aminoglycoside antibiotic. It is a derivative of kanamycin A and is known for its bactericidal properties. The compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria .
Preparation Methods
Bekanamycin sulfate salt is typically synthesized through the fermentation of the bacterium Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified product is then formulated as a sulfate salt for medical use .
Chemical Reactions Analysis
Bekanamycin sulfate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Bekanamycin sulfate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a selection agent for cells transformed with kanamycin resistance genes.
Biology: It is used to study protein synthesis and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: It is used in the production of antibiotics and other pharmaceutical products.
Mechanism of Action
Bekanamycin sulfate salt exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, which ultimately leads to the death of the bacterial cell. The compound specifically targets the 16S rRNA and a single amino acid of protein S12 .
Comparison with Similar Compounds
Bekanamycin sulfate salt is similar to other aminoglycoside antibiotics, such as:
Kanamycin A sulfate salt: Bekanamycin is a derivative of kanamycin A and shares similar bactericidal properties.
Amikacin sulfate: This compound is synthesized by acylation of kanamycin A and is used to treat more resistant Gram-negative bacterial infections.
Gentamicin sulfate: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity
Bekanamycin sulfate salt is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against a wide range of bacterial infections.
Properties
Molecular Formula |
C18H37N5O14S-2 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChI Key |
YGTPKDKJVZOVCO-KELBJJLKSA-L |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


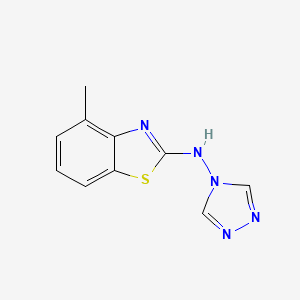
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)

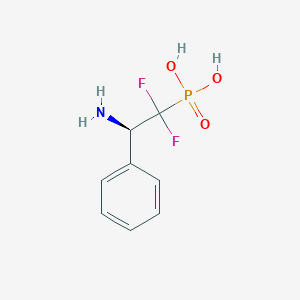


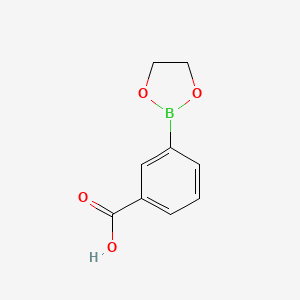
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

